molecular formula C34H36N6O6S B14388376 Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate CAS No. 90052-25-8

Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate

Cat. No.: B14388376
CAS No.: 90052-25-8
M. Wt: 656.8 g/mol
InChI Key: FUFFFTGDHFUVBK-UHFFFAOYSA-N
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Description

Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate is a complex organic compound that features a unique structure combining indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, which are then coupled through a series of reactions involving carbamoylation and sulfonation. Common reagents used in these reactions include carbamoyl chloride, sulfuric acid, and various catalysts to facilitate the coupling and stabilization of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate exerts its effects involves interactions with specific molecular targets and pathways. The indole and pyridine moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Bis{3-carbamoyl-1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium} sulfate apart is its combined indole and pyridine structure, which provides a unique set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interact with multiple biological targets, making it a versatile compound in research and industry .

Properties

CAS No.

90052-25-8

Molecular Formula

C34H36N6O6S

Molecular Weight

656.8 g/mol

IUPAC Name

1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;sulfate

InChI

InChI=1S/2C17H17N3O.H2O4S/c2*18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;1-5(2,3)4/h2*1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);(H2,1,2,3,4)

InChI Key

FUFFFTGDHFUVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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